![molecular formula C13H19NO3 B14501643 3-[(2-Ethoxyphenoxy)methyl]morpholine CAS No. 63027-89-4](/img/structure/B14501643.png)
3-[(2-Ethoxyphenoxy)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Ethoxyphenoxy)methyl]morpholine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 3-[(2-Ethoxyphenoxy)methyl]morpholine typically involves the reaction of 2-ethoxyphenol with epichlorohydrin to form 1,2-epoxy-3-(o-ethoxyphenoxy)propane. This intermediate is then reacted with morpholine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol and water, and the reaction is carried out at elevated temperatures (around 60°C) for an extended period (approximately 18 hours) .
Analyse Chemischer Reaktionen
3-[(2-Ethoxyphenoxy)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Ethoxyphenoxy)methyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(2-Ethoxyphenoxy)methyl]morpholine, particularly in its role as viloxazine hydrochloride, involves the inhibition of norepinephrine reuptake. This action increases the levels of norepinephrine in the brain, which helps in alleviating symptoms of ADHD . Additionally, it acts as a potent 5-HT2C agonist and 5-HT2B antagonist, influencing serotonergic pathways .
Vergleich Mit ähnlichen Verbindungen
3-[(2-Ethoxyphenoxy)methyl]morpholine can be compared with other similar compounds such as:
Viloxazine: A norepinephrine reuptake inhibitor with similar pharmacological properties.
Morpholine derivatives: Other derivatives of morpholine that exhibit different biological and chemical properties.
2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride: A closely related compound with similar applications and properties.
Eigenschaften
CAS-Nummer |
63027-89-4 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
3-[(2-ethoxyphenoxy)methyl]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-2-16-12-5-3-4-6-13(12)17-10-11-9-15-8-7-14-11/h3-6,11,14H,2,7-10H2,1H3 |
InChI-Schlüssel |
FFQISINOROBCAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1OCC2COCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


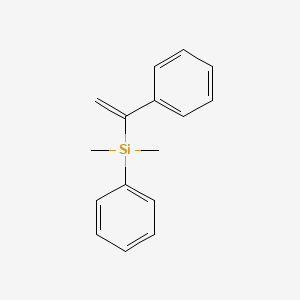
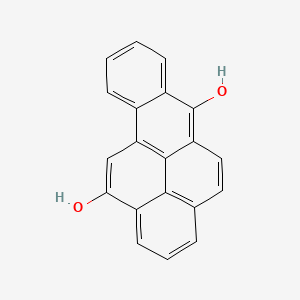

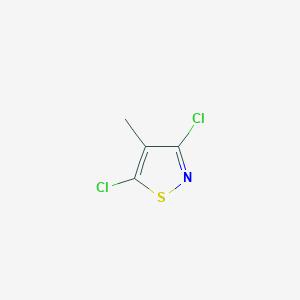
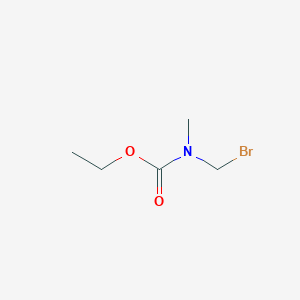
![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)

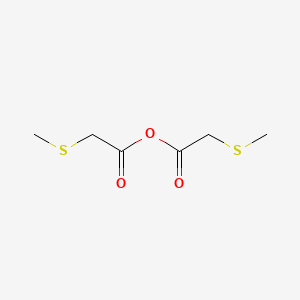
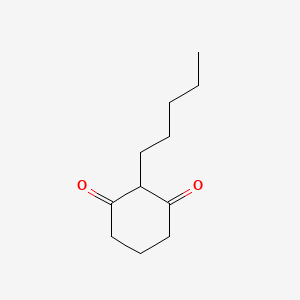
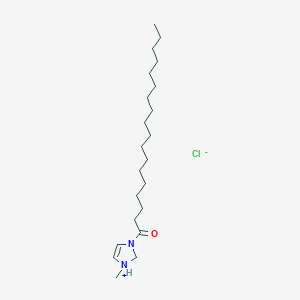

![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)
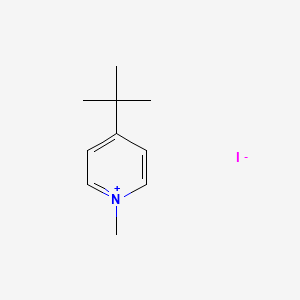
![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)
